molecular formula C9H10N2O2 B14730007 Methylphenyl glyoxime CAS No. 4937-86-4

Methylphenyl glyoxime

Cat. No.: B14730007
CAS No.: 4937-86-4
M. Wt: 178.19 g/mol
InChI Key: OHOFOAMRUFMQPH-BDFJVSTISA-N
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Description

Methylphenyl glyoxime is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.1879 g/mol . . This compound is characterized by the presence of a phenyl group attached to a glyoxime moiety, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenyl glyoxime can be synthesized through the reaction of methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid . The reaction involves the formation of biacetyl monoxime, which is then converted to this compound by distilling off the alcohol formed in the reaction .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methylphenyl glyoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert it into different amines and related compounds.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

    Dimethylglyoxime: Similar in structure but with two methyl groups instead of a phenyl group.

    Phenylglyoxime: Lacks the methyl group present in methylphenyl glyoxime.

    Diacetylmonoxime: Contains a different arrangement of functional groups.

Uniqueness

This compound is unique due to the presence of both a phenyl and a glyoxime moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry and catalysis .

Properties

CAS No.

4937-86-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(NE)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10N2O2/c1-7(10-12)9(11-13)8-5-3-2-4-6-8/h2-6,12-13H,1H3/b10-7+,11-9-

InChI Key

OHOFOAMRUFMQPH-BDFJVSTISA-N

Isomeric SMILES

C/C(=N\O)/C(=N/O)/C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=NO)C1=CC=CC=C1

Origin of Product

United States

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